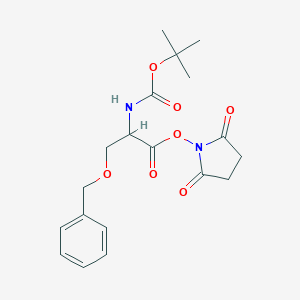

Boc-Ser(Bzl)-OSu

Vue d'ensemble

Description

Boc-Ser(Bzl)-OSu, also known as N-tert-butoxycarbonyl-O-benzyl-L-serine N-hydroxysuccinimide ester, is a compound commonly used in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups. The compound is utilized in solid-phase peptide synthesis (SPPS) to introduce serine residues into peptides while protecting the hydroxyl group from unwanted reactions.

Applications De Recherche Scientifique

Synthèse peptidique

Boc-Ser(Bzl)-OSu est largement utilisé dans la synthèse peptidique . En synthèse en phase solide, le peptide est clivé de la résine avec HF ou TFMSA, ce qui clive simultanément l'éther benzylique des résidus Ser(Bzl) .

Synthèse en phase solution

En synthèse peptidique en phase solution, le groupe protecteur benzylique peut être clivé par hydrogénolyse . Cela permet la production de peptides en solution, ce qui peut être utile pour certaines applications où la synthèse en phase solide n'est pas idéale.

Amélioration de l'hydrophilie

Les résidus de sérine sont polaires et augmentent l'hydrophilie des peptides . Cela peut être utile dans les applications de recherche où une solubilité accrue ou une interaction avec l'eau est souhaitée.

Liaison peptide-récepteur

La chaîne latérale de la sérine peut agir à la fois comme donneur de liaison hydrogène et comme accepteur de liaison hydrogène . Ainsi, les résidus de sérine peuvent jouer un rôle important dans la liaison des peptides aux récepteurs, ce qui rend this compound précieux dans l'étude des interactions peptide-récepteur.

Recherche biochimique

This compound est souvent utilisé dans la recherche biochimique en raison de ses propriétés et des fonctionnalités qu'il peut introduire dans les peptides . Son utilisation peut aider les chercheurs à comprendre les rôles et les fonctions des différents acides aminés dans les peptides et les protéines.

Mécanisme D'action

Target of Action

Boc-Ser(Bzl)-OSu is a protected form of L-serine . The primary target of this compound is the serine residues in peptides during peptide synthesis . Serine residues are polar and increase the hydrophilicity of peptides . The serine side chain can act both as a hydrogen bond donor and as a hydrogen bond acceptor, thus serine residues may play an important role in peptide binding to receptors .

Mode of Action

This compound interacts with its targets during both solid phase peptide synthesis and solution phase peptide synthesis . In solid phase synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser(Bzl) residues . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ser(Bzl)-OSu typically involves the following steps:

Protection of Serine: The hydroxyl group of serine is protected by benzylation, resulting in O-benzyl-L-serine.

Introduction of Boc Group:

Formation of N-Hydroxysuccinimide Ester: The Boc-Ser(Bzl)-OH is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent like dicyclohexylcarbodiimide (DCC) to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Protection Reactions: Using industrial-grade reagents and solvents to protect the serine molecule.

Efficient Coupling Reactions: Employing high-efficiency coupling reagents and optimized reaction conditions to maximize yield and purity.

Purification: Utilizing large-scale purification techniques such as crystallization and chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-Ser(Bzl)-OSu undergoes several types of chemical reactions, including:

Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Deprotection Reactions: The Boc and Bzl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc and hydrogen fluoride for Bzl) to yield the free serine residue

Common Reagents and Conditions

- **

Activité Biologique

Boc-Ser(Bzl)-OSu, or N-Boc-serine benzyl ester N-hydroxysuccinimide ester, is a significant compound in peptide synthesis and biochemical research. Its unique structure allows it to play a crucial role in the formation of peptides that can interact with various biological molecules. This article delves into its biological activity, synthesis methods, and relevant research findings.

This compound has the molecular formula and a molecular weight of 392.40 g/mol. The compound features a Boc (tert-butyloxycarbonyl) group that protects the amino group of serine, and a benzyl group that protects the hydroxyl side chain. This dual protection enhances the compound's stability and reactivity, making it particularly useful in peptide synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including traditional organic synthesis techniques and more modern approaches such as solventless methods using ball-milling technology. The latter has shown promising results in improving yields while being environmentally friendly .

Interaction Studies

Research indicates that this compound is pivotal in forming peptides that interact with biological targets, influencing enzyme activity and protein-protein interactions. For example, peptides synthesized from this compound have been analyzed for their binding affinities to specific receptors, contributing to insights into biochemical pathways and potential therapeutic targets .

Case Studies

-

Peptide Synthesis for Enzyme Activity :

- A study demonstrated the synthesis of peptides using this compound that were tested for their interaction with proteases. The results indicated that modifications to the serine residue significantly affected enzymatic activity, highlighting the importance of protective groups in maintaining biological function .

- Collagen Model Peptides :

- Solid-Phase Peptide Synthesis (SPPS) :

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and applications of compounds similar to this compound:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Boc-Ser-OH | Contains only the Boc protection | Simpler structure used for direct peptide synthesis |

| Ser(Bzl)-OH | Benzyl protected serine without Boc group | Useful for deprotection studies |

| Boc-Ala-OH | Similar protective group but with alanine | Used for synthesizing alanine-containing peptides |

| Boc-Gly-OH | Glycine derivative with similar protection | Often used in shorter peptide sequences |

This compound stands out due to its dual protection, allowing greater versatility in peptide synthesis compared to simpler compounds .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFYOALQRQBBDG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.